3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The diethylamino group attached to the phenyl ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-(diethylamino)benzaldehyde with thiourea and chloroacetic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of the diethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one
- 3-[4-(Methoxy)phenyl]-2-thioxo-1,3-thiazolidin-4-one
- 3-[4-(Ethoxy)phenyl]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the diethylamino group, which significantly enhances its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
166442-70-2 |
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Molecular Formula |
C13H16N2OS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H16N2OS2/c1-3-14(4-2)10-5-7-11(8-6-10)15-12(16)9-18-13(15)17/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UTPMMNARSXJYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)CSC2=S |
Origin of Product |
United States |
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